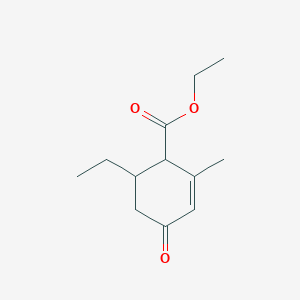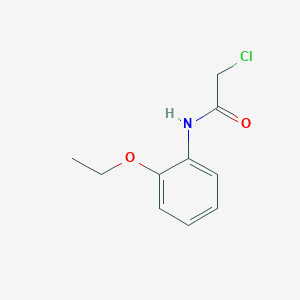
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne
Descripción general
Descripción
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne is a chemical compound with the molecular formula C5HF7. It has an average mass of 194.050 Da and a monoisotopic mass of 193.996643 Da .
Molecular Structure Analysis
This compound contains a total of 12 bonds: 11 non-H bonds, 1 multiple bond, and 1 triple bond .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of -1.5±40.0 °C at 760 mmHg, and a vapor pressure of 1902.9±0.0 mmHg at 25°C. Its enthalpy of vaporization is 23.8±3.0 kJ/mol, and it has a flash point of -35.5±19.1 °C. The index of refraction is 1.289, and it has a molar refractivity of 24.1±0.3 cm3 .Aplicaciones Científicas De Investigación
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines (TFMP), which can be synthesized from 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The synthesis and applications of TFMP and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Polymer Synthesis
- Summary of Application : One major application of 3,3,4,4-tetrafluoro-1,6-diiodohexane, a compound related to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne, lies in the synthesis of fluorinated polymers.
- Methods of Application : The specific methods of application are not detailed in the source, but the compound is used in the synthesis process.
- Results or Outcomes : Fluorinated polymers possess unique properties like high thermal and chemical stability, low surface energy, and excellent weather resistance.
-
Materials Chemistry
- Summary of Application : Compounds related to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne are used in the synthesis of n-type conjugated polymers .
- Methods of Application : These polymers are synthesized via direct arylation polycondensation .
- Results or Outcomes : The polymers exhibit unipolar n-type transport behavior with the highest saturation and a linear electron mobility of 0.72 and 0.67 cm² V⁻¹ s⁻¹, respectively .
-
Synthesis of 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene
- Summary of Application : 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene is a compound that can be synthesized from 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne .
- Results or Outcomes : The synthesized compound, 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene, has a molecular weight of 230.51 .
-
Industrial Preparation of Fluoropolymers
- Summary of Application : Tetrafluoroethylene (TFE), a compound related to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne, is used primarily in the industrial preparation of fluoropolymers .
- Methods of Application : TFE is manufactured from chloroform. Chloroform is fluorinated by reaction with hydrogen fluoride to produce chlorodifluoromethane (R-22). Pyrolysis of chlorodifluoromethane yields TFE .
- Results or Outcomes : The resulting fluoropolymers, such as Teflon and Fluon, are used in a variety of applications due to their unique properties .
-
Coatings and Films
- Summary of Application : Fluorinated polymers, which can be synthesized from compounds related to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne, are used as coatings for non-stick cookware, self-cleaning surfaces, and protective films for electronic devices.
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of fluorinated polymers.
- Results or Outcomes : The resulting coatings and films exhibit low surface energy, making them ideal for non-stick and self-cleaning applications.
-
Synthesis of 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene
- Summary of Application : 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene is a compound that can be synthesized from 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne .
- Results or Outcomes : The synthesized compound, 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene, has a molecular weight of 230.51 .
-
Industrial Preparation of Fluoropolymers
- Summary of Application : Tetrafluoroethylene (TFE), a compound related to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne, is used primarily in the industrial preparation of fluoropolymers .
- Methods of Application : TFE is manufactured from chloroform. Chloroform is fluorinated by reaction with hydrogen fluoride to produce chlorodifluoromethane (R-22). Pyrolysis of chlorodifluoromethane (at 550–750 °C) yields TFE, with difluorocarbene as an intermediate .
- Results or Outcomes : The resulting fluoropolymers, such as Teflon and Fluon, are used in a variety of applications due to their unique properties .
-
Coatings and Films
- Summary of Application : Fluorinated polymers, which can be synthesized from compounds related to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne, are used as coatings for non-stick cookware, self-cleaning surfaces, and protective films for electronic devices.
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of fluorinated polymers.
- Results or Outcomes : The resulting coatings and films exhibit low surface energy, making them ideal for non-stick and self-cleaning applications.
Propiedades
IUPAC Name |
3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF7/c1-2-3(6,4(7,8)9)5(10,11)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWWKXCMZXAERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382172 | |
| Record name | 3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne | |
CAS RN |
24690-53-7 | |
| Record name | 3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



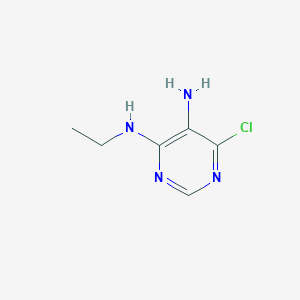
![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1597358.png)
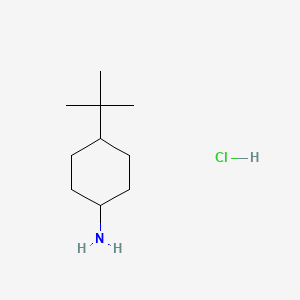
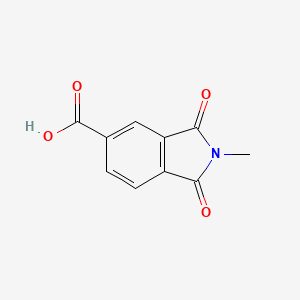
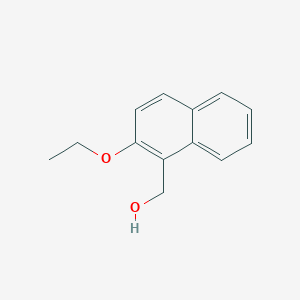
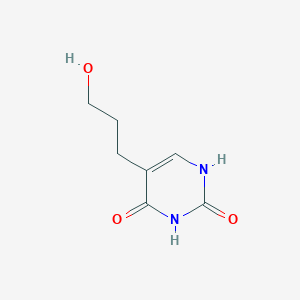
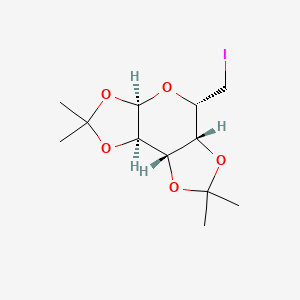
![3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid](/img/structure/B1597366.png)
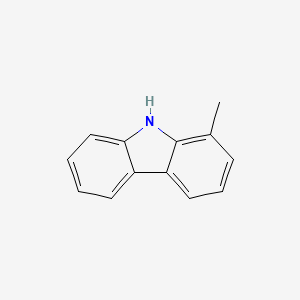
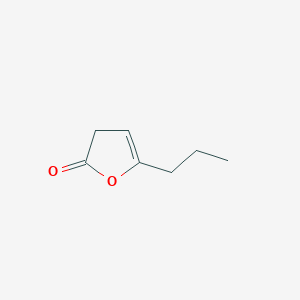
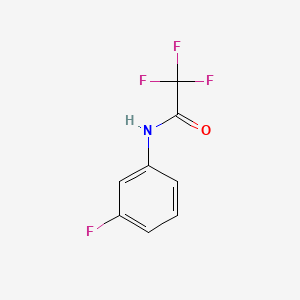
![6-[(4Ar,8as)-octahydroquinolin-1(2h)-ylsulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1597374.png)
